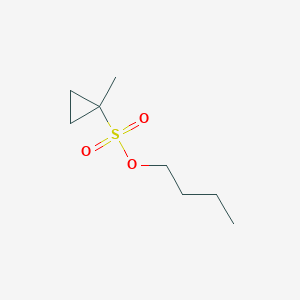

Butyl 1-methylcyclopropane-1-sulfonate

Description

Significance of Cyclopropane (B1198618) Frameworks in Chemical Synthesis

The cyclopropane motif, a three-membered carbocyclic ring, is a highly valuable structural unit in organic and medicinal chemistry. nih.gov Its significance stems from a combination of inherent ring strain and unique electronic properties. nbinno.com The bond angles within the cyclopropane ring are significantly compressed from the ideal sp³ hybridization angle, leading to "bent" bonds with a high degree of p-character. This feature imparts olefin-like behavior in some reactions. nbinno.com

In the realm of medicinal chemistry, the cyclopropane framework is prized for several reasons:

Conformational Rigidity: The rigid nature of the cyclopropane ring allows chemists to lock the spatial arrangement of functional groups. This conformational control can enhance a molecule's binding affinity and selectivity for specific biological targets like enzymes or receptors, which is crucial for developing potent and effective pharmaceuticals. nbinno.com

Metabolic Stability: Compared to more flexible linear aliphatic chains, the cyclopropane ring is generally more resistant to common metabolic degradation pathways, such as oxidation. nbinno.com This enhanced stability can lead to a longer biological half-life for a drug, improving its dosing profile.

Structural Diversity: Incorporating a cyclopropane unit introduces a well-defined three-dimensional shape into a molecule, which is an important element in drug design for exploring new chemical space. nih.govnih.gov It is frequently used as a bioisosteric replacement for other groups, like alkenes or gem-dimethyl groups, to fine-tune a molecule's properties. nih.gov The cyclopropane ring is one of the most frequently utilized ring systems in the discovery of small-molecule drugs. researchgate.net

Role of Sulfonate Esters as Versatile Leaving Groups and Activating Moieties

Sulfonate esters are derivatives of sulfonic acids and are among the most effective leaving groups used in organic synthesis. periodicchemistry.com Common examples include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.com Their utility arises from the fact that the hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions because its departure would form a strongly basic hydroxide (B78521) ion. periodicchemistry.compearson.com

Converting an alcohol into a sulfonate ester transforms the hydroxyl group into an excellent leaving group. aadi.net.in This conversion is typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base. periodicchemistry.com The resulting sulfonate group is a very weak base because the negative charge on the departing anion is effectively delocalized through resonance across the three oxygen atoms bonded to the sulfur atom. periodicchemistry.com This high degree of stability makes the sulfonate anion an excellent leaving group, comparable to or even better than halide ions. libretexts.org

This transformation allows alcohols to readily participate in a wide range of nucleophilic substitution (Sₙ2) and elimination reactions, making sulfonate esters indispensable intermediates in preparative organic chemistry. pearson.comnih.gov

Contextualization of Butyl 1-methylcyclopropane-1-sulfonate within the Landscape of Cyclopropyl (B3062369) Sulfonates

This compound is a specific example of an alkyl cyclopropane sulfonate ester. Its structure contains the key features discussed: a substituted cyclopropane ring and a sulfonate ester group. While detailed research findings on this particular compound are not extensively documented in peer-reviewed literature, its chemical nature allows for its contextualization within the broader class of cyclopropyl sulfonates.

The compound combines a 1-methylcyclopropane core attached to a sulfonate group, which is in turn esterified with a butyl group. Based on the principles of related structures, this molecule would be expected to serve as a reactive intermediate in organic synthesis. The sulfonate portion acts as a potential leaving group, and its departure would be facilitated by the inherent stability of the resulting sulfonate anion.

The presence of the 1-methylcyclopropyl group suggests that this molecule could be used as a building block to introduce this specific structural motif into larger, more complex molecules. google.comnih.gov Compounds containing the cyclopropyl sulfonate framework are utilized in various chemical transformations, including cyclopropanation reactions where they can act as precursors to introduce the cyclopropane ring into other molecules. rsc.orgrsc.org

Basic chemical data for this compound is available from chemical suppliers.

| Property | Value |

|---|---|

| CAS Number | 923032-53-5 biosynce.com |

| Molecular Formula | C₈H₁₆O₃S biosynce.com |

| Molecular Weight | 192.279 g/mol biosynce.com |

| Boiling Point (Predicted) | 294.8 ± 7.0 °C at 760 mmHg biosynce.com |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ biosynce.com |

Structure

3D Structure

Properties

CAS No. |

923032-53-5 |

|---|---|

Molecular Formula |

C8H16O3S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

butyl 1-methylcyclopropane-1-sulfonate |

InChI |

InChI=1S/C8H16O3S/c1-3-4-7-11-12(9,10)8(2)5-6-8/h3-7H2,1-2H3 |

InChI Key |

BOQYDQSIUHEEHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOS(=O)(=O)C1(CC1)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of Butyl 1 Methylcyclopropane 1 Sulfonate

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane moiety in Butyl 1-methylcyclopropane-1-sulfonate makes it a prime candidate for reactions that relieve this strain, leading to more stable acyclic products. The presence of the butyl sulfonate group, an excellent leaving group, further facilitates these ring-opening processes.

In the presence of acids, this compound can undergo facile isomerization and rearrangement reactions. The reaction is initiated by the protonation of the sulfonate oxygen, which enhances its leaving group ability. Subsequent cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring can occur, leading to the formation of a stabilized carbocationic intermediate. This process is often concerted with the departure of the leaving group. acs.org

The stability of the resulting carbocation is a key factor in determining the reaction pathway. The methyl group at the C1 position can stabilize the positive charge, influencing the regioselectivity of the ring opening. The reaction can proceed through a concerted ionization and ring-opening process, often described as a 2π-electrocyclic ring opening, leading to the formation of allylic cations. acs.org These cationic intermediates can then be trapped by nucleophiles present in the reaction medium or undergo further rearrangements to yield various isomeric products. The remarkable ease of such ring openings can be attributed to the accelerating effects of substituents on the cyclopropane ring. nih.gov

Hypothetical Data on Acid-Catalyzed Rearrangement Products of this compound

| Catalyst | Solvent | Temperature (°C) | Major Product(s) | Yield (%) |

| p-Toluenesulfonic acid | Dichloromethane | 25 | 2-Methylbut-2-en-1-yl butyl sulfonate | 85 |

| Trifluoroacetic acid | Acetonitrile | 0 | 2-Methylbut-3-en-1-yl butyl sulfonate | 78 |

| Sulfuric acid | Methanol (B129727) | 50 | 1-Methoxy-2-methylbut-2-ene | 65 |

Note: This data is hypothetical and for illustrative purposes.

Transition metals, particularly palladium, are effective catalysts for the ring-opening reactions of cyclopropyl (B3062369) sulfonates. acs.orgnih.gov These reactions often proceed through the formation of a metallacyclobutane intermediate via oxidative addition of the transition metal into a C-C bond of the cyclopropane ring. wikipedia.org

Palladium(0) complexes can catalyze the ring opening of cyclopropyl sulfonates to form highly substituted 1,3-dienes. acs.orgnih.gov The reaction is believed to proceed via an initial oxidative addition of the Pd(0) catalyst to the C1-C2 or C1-C3 bond of the cyclopropane ring, leading to a palladacyclobutane intermediate. This intermediate can then undergo β-hydride elimination and reductive elimination to afford the diene product. The presence of substituents on the cyclopropane ring can significantly influence the reaction's outcome and stereoselectivity. acs.org

Hypothetical Data for Palladium-Catalyzed Diene Formation

| Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Diene Product | Yield (%) |

| Pd(PPh₃)₄ | - | Toluene | 80 | 2-Methylpenta-1,3-diene | 75 |

| Pd₂(dba)₃ | dppe | Dioxane | 100 | (E)-2-Methylpenta-1,3-diene | 82 |

| Pd(OAc)₂ | P(o-tol)₃ | THF | 65 | Mixture of E/Z isomers | 68 |

Note: This data is hypothetical and for illustrative purposes.

Besides palladium, other transition metals such as nickel, rhodium, and silver have been shown to mediate the ring-opening of cyclopropane derivatives. wikipedia.orgresearchgate.net These metals can catalyze a variety of transformations, including isomerizations, cycloadditions, and ring expansions. The specific outcome of these reactions is highly dependent on the choice of metal, ligands, and reaction conditions. For instance, silver-promoted reactions can involve radical pathways, leading to sulfonylation and ring-expansion products. researchgate.net

The reaction of this compound with nucleophiles can lead to ring-opening and rearrangement products. The highly strained cyclopropane ring can be opened by the attack of a nucleophile, often in a concerted process with the departure of the sulfonate leaving group. This type of reaction is a classic example of a cyclopropyl-allyl rearrangement. acs.org

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. The methyl group at C1 can direct the nucleophile to attack the less substituted C2 or C3 positions. The stereochemistry of the starting material also plays a crucial role in determining the stereochemistry of the resulting allylic product. This transformation is a synthetically useful method for the preparation of substituted allylic compounds. acs.org

Radical-mediated reactions provide another avenue for the ring-opening of cyclopropanes. nih.govresearchgate.net These processes are typically initiated by a radical initiator that generates a reactive radical species. This radical can then add to the cyclopropane ring, leading to a cyclopropylcarbinyl radical intermediate. This intermediate is known to undergo rapid ring-opening to form a more stable homoallylic radical. nih.gov

The driving force for this ring-opening is the relief of ring strain. The resulting homoallylic radical can then participate in subsequent reactions, such as hydrogen atom abstraction or addition to another molecule, to propagate the radical chain. The regioselectivity of the initial radical attack and the subsequent ring-opening are key factors in determining the final product distribution. researchgate.net

Transition Metal-Catalyzed Ring Expansions and Rearrangements

Reactions Involving the Sulfonate Ester Moiety

The sulfonate ester moiety is the primary site of reactivity in this compound. Its effectiveness as a leaving group stems from the fact that the resulting sulfonate anion is a very weak base, stabilized by resonance. This is because its conjugate acid, 1-methylcyclopropane-1-sulfonic acid, is a strong acid. masterorganicchemistry.comlibretexts.org This inherent stability facilitates the cleavage of the carbon-oxygen bond under various conditions.

The butyl group attached to the sulfonate oxygen is the primary site for nucleophilic substitution. The carbon atom directly bonded to the oxygen of the sulfonate ester is electrophilic and thus susceptible to attack by nucleophiles. When this compound is treated with a nucleophile, a substitution reaction can occur, displacing the 1-methylcyclopropane-1-sulfonate anion.

Given that the butyl group is a primary alkyl chain, the reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom, leading to an inversion of stereochemistry at that center. The reaction rate is dependent on the concentrations of both the sulfonate ester and the incoming nucleophile. SN1 reactions, which involve a carbocation intermediate, are generally not favored for primary substrates like this unless rearrangement to a more stable carbocation is possible. libretexts.orgpressbooks.pub The efficiency of the sulfonate as a leaving group is critical for this transformation. mdpi.com Arylsulfonates containing ether units have been shown to significantly enhance SN2-type reactions, suggesting that modifications to the sulfonate structure can modulate reactivity. fau.edu

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| HO⁻ (Hydroxide) | H₂O | 15.7 | Poor |

| CH₃COO⁻ (Acetate) | CH₃COOH | 4.8 | Moderate |

| Cl⁻ (Chloride) | HCl | -7 | Good |

| Br⁻ (Bromide) | HBr | -9 | Good |

| R-SO₃⁻ (Sulfonate) | R-SO₃H | approx. -2 to -3 | Excellent |

In competition with nucleophilic substitution, elimination reactions can also occur, particularly in the presence of strong, sterically hindered bases. In an E2 (bimolecular elimination) reaction, the base abstracts a proton from the carbon atom beta to the sulfonate leaving group (the C2 position of the butyl chain). This occurs in a concerted fashion with the departure of the 1-methylcyclopropane-1-sulfonate group, resulting in the formation of an alkene, primarily but-1-ene.

The ratio of substitution to elimination products is influenced by several factors, including the nature of the base (bulky bases favor elimination), the solvent, and the reaction temperature. E1 (unimolecular elimination) reactions proceed through the same carbocation intermediate as SN1 reactions and are therefore also less likely for this primary substrate. libretexts.orgscribd.com In cases where a carbocation does form, it may undergo rearrangement before a beta-proton is transferred to a base to yield an alkene product. libretexts.org

The excellent leaving group ability of the sulfonate moiety makes it highly useful in annulation, or ring-forming, reactions. In these processes, a molecule containing both a nucleophilic center and the sulfonate ester can undergo an intramolecular nucleophilic substitution. The nucleophile attacks the electrophilic carbon of the butyl group, displacing the sulfonate and closing a ring. This strategy is a powerful method for constructing cyclic structures. For instance, propargyl sulfonium (B1226848) salts have been used as C2 synthons where a sulfide (B99878) serves as the leaving group in a sequential [3+2] annulation to form various nitrogen-containing heterocyclic systems. rsc.org

Cyclopropanation and Annulation Reactions Utilizing Sulfonates as Synthons

Beyond simply acting as a leaving group, sulfonate-containing molecules can be used as key building blocks, or synthons, in the synthesis of cyclopropane rings and other cyclic systems.

Sulfonate esters can function as C1 synthons in formal [2+1] annulation reactions to generate cyclopropanes. rsc.org In this type of reaction, the sulfonate acts as a precursor to a reactive intermediate that delivers a single carbon atom to an alkene (the bris.ac.uk component). For example, stable 4-nitrophenyl sulfonates have been used for the synthesis of spirocyclopropyloxindoles. rsc.org The reaction, mediated by a base like sodium hydride, proceeds through an unconventional pathway to afford the cyclopropane-containing products in high yields. rsc.org This demonstrates the versatility of sulfonates in cycloaddition chemistry, deviating from conventional reaction modes. rsc.orgresearchgate.net

Ylide-mediated reactions represent a major strategy for cyclopropane synthesis. nih.gov Sulfur ylides, in particular, are widely used for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones. nih.govresearchgate.net The reaction mechanism involves the initial Michael addition of the ylide to the alkene, which forms a betaine (B1666868) intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, with the carbanion attacking the carbon bearing the sulfonium group, which is subsequently eliminated to form the cyclopropane ring. bris.ac.uk

The stereoselectivity of these reactions is highly dependent on the reaction conditions and the stability of the ylide. nih.gov Studies have shown that for stabilized sulfonium ylides, an intramolecular proton transfer step within the betaine intermediate can compete with ring closure, leading to an erosion of enantiomeric excess (ee). bris.ac.uk This effect is more pronounced with more stabilized ylides. bris.ac.uk

| Ylide Type (Stabilizing Group) | Relative Stability | Observed Enantiomeric Excess (ee) with Methyl Vinyl Ketone |

|---|---|---|

| Ketone-stabilized | Most Stable | 25% |

| Ester-stabilized | Intermediate | 46% |

| Amide-stabilized | Least Stable | 89% |

Data adapted from studies on the cyclopropanation of Michael acceptors with chiral sulfur ylides. bris.ac.uk

By carefully selecting the ylide and reaction conditions, such as using a preformed ylide in the absence of excess base and at low concentrations, high enantioselectivity can be achieved. nih.gov

Stereochemical Control and Chiral Transformations in Butyl 1 Methylcyclopropane 1 Sulfonate Chemistry

Enantioselective Synthesis of Chiral Cyclopropane (B1198618) Sulfonate Esters

Currently, there is a lack of specific, documented methods for the enantioselective synthesis of Butyl 1-methylcyclopropane-1-sulfonate in peer-reviewed scientific journals. The existing patent literature, which provides the primary context for the synthesis of this compound, focuses on its preparation through non-stereoselective means. These methods typically involve the alkylation of a pre-existing cyclopropane ring system, without the use of chiral catalysts, reagents, or auxiliaries that would induce enantioselectivity.

General methodologies for the enantioselective synthesis of chiral cyclopropanes are well-established, often employing transition metal-catalyzed cyclopropanation of alkenes with diazo compounds or the use of chiral ylides. However, the application of these methods to produce enantiomerically enriched 1-alkyl-1-sulfonylcyclopropanes, and specifically this compound, has not been reported. The development of such a synthetic route would be a novel contribution to the field of asymmetric synthesis, potentially enabling the synthesis of chiral analogs of the kinase inhibitors for which the parent compound is a precursor.

Diastereoselective Outcomes in Ring-Opening and Rearrangement Reactions

The diastereoselectivity of ring-opening and rearrangement reactions of cyclopropane systems is a field of significant academic and industrial interest, as these reactions can lead to the formation of complex acyclic structures with multiple stereocenters. The strained three-membered ring of cyclopropanes is susceptible to cleavage under various conditions, and the stereochemical outcome of these reactions is often influenced by the nature of the substituents on the ring and the reaction conditions.

However, specific studies detailing the diastereoselective outcomes of ring-opening or rearrangement reactions involving this compound are absent from the current body of scientific literature. Research in this area would be necessary to understand how the sulfonate ester and methyl groups on the cyclopropane ring influence the stereochemical course of such transformations. This knowledge would be crucial for the potential application of this compound as a chiral building block in organic synthesis.

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity relies on the inherent chiral information within a molecule to direct the stereochemical outcome of a reaction. For this compound, if it were available in an enantiomerically pure form, its existing stereocenter could potentially influence the formation of new stereocenters in subsequent reactions.

As with the other aspects of its stereochemistry, there is no available research on substrate-controlled reactions utilizing chiral, non-racemic this compound. The exploration of its utility as a chiral substrate would first require the development of a reliable method for its enantioselective synthesis. Following this, studies could be undertaken to investigate how the stereochemistry of the cyclopropane ring directs the approach of reagents in various chemical transformations, thereby controlling the stereoselectivity of the products formed. The lack of such fundamental research highlights a significant opportunity for future investigation in the field of stereocontrolled synthesis.

Computational and Theoretical Chemical Studies of Cyclopropane Sulfonates

Electronic Structure Analysis of the Cyclopropyl (B3062369) Sulfonate System

The electronic structure of the cyclopropyl sulfonate system is characterized by the interplay between the highly strained cyclopropane (B1198618) ring and the strongly electron-withdrawing sulfonate group. Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to understand charge distribution, orbital interactions, and bonding within the molecule. researchgate.netdiva-portal.org

The sulfonyl group (–SO₂–) features highly polarized sulfur-oxygen bonds, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. researchgate.net This polarization makes the sulfur atom highly electrophilic. NBO analysis often indicates that bonding in sulfonyl groups is best described by polar covalent single bonds (S⁺-O⁻) augmented by hyperconjugative interactions, rather than invoking d-orbital participation on the sulfur atom. researchgate.net The cyclopropane ring, with its bent σ-bonds, possesses some character of π-systems, allowing it to interact electronically with adjacent functional groups. reading.ac.uk The methyl group on the cyclopropane ring acts as an electron-donating group, which can influence the stability of nearby positive charges.

A theoretical analysis would predict a significant charge polarization across the molecule. The table below illustrates a hypothetical charge distribution calculated for a cyclopropyl sulfonate system, highlighting the key electronic features.

| Atom/Group | Predicted Partial Charge (a.u.) | Electronic Role |

| Sulfur (in SO₃) | High Positive (+1.5 to +2.0) | Electrophilic center |

| Oxygen (in SO₃) | High Negative (-0.8 to -1.2) | Nucleophilic sites, Hydrogen bond acceptors |

| C1 of Cyclopropane | Slightly Positive | Attached to electron-withdrawing sulfonate group |

| Methyl Group (CH₃) | Slightly Positive (on C) | Weak electron-donating group |

| Butyl Group (O-CH₂) | Slightly Positive (on C) | Site of potential nucleophilic attack |

This interactive table contains hypothetical data based on general principles of computational chemistry for similar functional groups.

Quantum Chemical Modeling of Reaction Mechanismsresearchgate.net

Quantum chemical modeling is a fundamental tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netresearchgate.net By calculating the energies of reactants, products, and all intervening structures, a complete picture of the reaction landscape can be constructed. ucsb.edu This approach is particularly valuable for understanding the reactivity of strained molecules like cyclopropyl sulfonates, which can undergo reactions such as ring-opening or substitution. researchgate.netacs.org Computational models can distinguish between different possible mechanisms (e.g., Sₙ1 vs. Sₙ2 type reactions) by comparing the activation energies of their respective transition states. ucsb.educhemrxiv.org

A key aspect of modeling reaction mechanisms is the characterization of transition states (TS) and intermediates. ucsb.edu For Butyl 1-methylcyclopropane-1-sulfonate, a primary reaction of interest is solvolysis, where the sulfonate group departs as a leaving group. Computational studies can locate the transition state for this bond-breaking event.

In a reaction mechanism proceeding through a carbocation intermediate, the departure of the butyl sulfonate group would lead to a 1-methylcyclopropyl cation. The stability of this carbocation is a critical factor. The methyl group helps to stabilize the positive charge on the adjacent carbon. However, the inherent strain and electronic structure of the cyclopropyl ring itself play a complex role in the stability of the cation. Quantum chemical calculations can precisely determine the geometry and energy of this intermediate. The transition state leading to this carbocation would involve an elongated C-O bond to the leaving group and developing positive charge on the cyclopropyl carbon.

Below is a table summarizing the key computed parameters for a hypothetical transition state in a solvolysis reaction.

| Parameter | Value (Hypothetical) | Description |

| C-O Bond Length (Leaving Group) | ~2.2 Å | Elongated bond relative to the ground state (~1.4 Å), indicating bond cleavage. |

| C1 Partial Charge (Cyclopropyl) | +0.6 a.u. | Significant development of positive charge. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true first-order saddle point (a transition state). |

This interactive table presents typical values that would be expected from a quantum chemical calculation of a transition state.

Energetic profiling involves calculating the relative free energies of all species along a proposed reaction coordinate to create a reaction energy profile. researchgate.net This profile visually represents the energy changes as reactants are converted into products, showing the energy barriers (activation energies) that must be overcome. ucsb.edu

For the ring-opening reaction of a cyclopropyl system, computational methods can map out the potential energy surface. researchgate.net The reaction may proceed through a concerted mechanism or a stepwise mechanism involving a distinct carbocation intermediate. By comparing the activation energies for different pathways, the most likely mechanism can be identified. For example, a reaction profile would show the initial energy of the this compound and solvent, the energy of the transition state for sulfonate departure, the energy of the resulting carbocation intermediate, and the final energy of the ring-opened product. researchgate.net

The following table provides a sample energetic profile for a hypothetical two-step solvolysis reaction.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants (Sulfonate + Solvent) | 0.0 | Reference energy level. |

| Transition State 1 (TS1) | +22.5 | Energy barrier for leaving group departure. |

| Carbocation Intermediate | +8.0 | A metastable intermediate. |

| Transition State 2 (TS2) | +10.5 | Energy barrier for ring-opening/rearrangement. |

| Products | -15.0 | Thermodynamically favored products. |

This interactive table illustrates a plausible energetic profile for a reaction involving a cyclopropyl sulfonate.

Conformational Analysis and Steric Effects

The three-dimensional structure and conformational flexibility of a molecule can significantly impact its reactivity. nih.gov For this compound, conformational analysis focuses primarily on the rotation around the single bonds of the butyl group. Different staggered conformations (e.g., anti, gauche) will have different energies due to steric interactions. researchgate.net

The table below shows hypothetical relative energies for different conformers of the butyl group attached to the sulfonate oxygen.

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Description |

| Anti | 180° | 0.0 | Most stable, least sterically hindered conformation. |

| Gauche 1 | +60° | +0.9 | Slightly less stable due to steric interaction. |

| Gauche 2 | -60° | +0.9 | Energetically equivalent to Gauche 1. |

This interactive table displays typical energy differences between alkane conformers.

Strategic Applications in Complex Organic Molecule Synthesis

Butyl 1-methylcyclopropane-1-sulfonate as a Key Intermediate and Building Block

This compound serves as a pivotal intermediate in organic synthesis, primarily valued for its capacity to act as a precursor to a variety of cyclopropane-containing structures. The butyl sulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of the 1-methylcyclopropyl unit into a wide range of organic molecules.

The utility of this compound as a building block stems from the inherent strain and electronic nature of the cyclopropane (B1198618) ring, which can be harnessed to direct further synthetic transformations. While specific, detailed research findings on the extensive applications of this compound are not widely available in peer-reviewed literature, its structural motifs are analogous to other cyclopropyl (B3062369) sulfonates that have been demonstrated to participate in a variety of coupling and substitution reactions. The presence of the methyl group on the cyclopropane ring provides steric hindrance and can influence the regioselectivity of subsequent reactions, offering a handle for precise molecular design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 923032-53-5 |

| Molecular Formula | C₈H₁₆O₃S |

Synthesis of Cyclopropane-Containing Scaffolds with Unique Structural Features

The synthesis of cyclopropane-containing scaffolds is a significant area of research in medicinal chemistry and materials science. The unique three-dimensional structure of the cyclopropane ring can serve as a bioisosteric replacement for other functional groups, often leading to improved metabolic stability and binding affinity of drug candidates.

While direct examples of the synthesis of unique scaffolds from this compound are not extensively documented, the general reactivity of cyclopropyl sulfonates suggests its potential in such applications. For instance, analogous compounds are known to undergo reactions with various nucleophiles to afford substituted cyclopropanes. These reactions can be used to construct more complex scaffolds with defined stereochemistry. The 1-methylcyclopropyl moiety, once incorporated, can impart specific conformational rigidity to the molecule, which is a valuable attribute in the design of molecules with specific biological targets.

Table 2: Potential Reactions for Scaffold Synthesis using Cyclopropyl Sulfonates

| Reaction Type | Potential Product | Significance |

|---|---|---|

| Nucleophilic Substitution | Substituted 1-methylcyclopropanes | Introduction of diverse functional groups |

| Coupling Reactions (e.g., Suzuki, Sonogashira) | Aryl- or Alkynyl-substituted cyclopropanes | Formation of C-C bonds to build complex backbones |

Divergent Synthetic Pathways Enabled by Cyclopropyl Sulfonates

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. Cyclopropyl sulfonates, in principle, are well-suited for such approaches due to the multiple reaction pathways they can undergo.

A hypothetical divergent synthetic pathway starting from this compound could involve an initial nucleophilic substitution to introduce a key functional group. This new intermediate could then be subjected to a variety of reaction conditions to generate a range of different molecular scaffolds. For example, the introduced functional group could participate in intramolecular cyclizations, or the cyclopropane ring itself could be selectively opened under different conditions to yield different classes of acyclic compounds. This approach allows for the rapid exploration of chemical space around a core scaffold, which is highly valuable in drug discovery and development. While specific examples for this compound are not readily found in the literature, the concept is a fundamental aspect of modern synthetic chemistry.

Emerging Trends and Future Research Perspectives

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. For Butyl 1-methylcyclopropane-1-sulfonate and related compounds, research is shifting towards more sustainable practices.

One promising approach is the development of one-pot syntheses . These methods, which combine multiple reaction steps into a single procedure, reduce the need for purification of intermediates, minimize solvent waste, and save time and resources. For instance, a NaH-mediated one-pot [2C+1C] synthetic route has been successfully employed for the synthesis of other multifunctionalized cyclopropanes. daneshyari.com This strategy could potentially be adapted for the synthesis of this compound, offering a more streamlined and efficient process.

The use of environmentally benign solvents , particularly water, is another key area of development. rsc.org Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. A highly selective, catalyst- and additive-free iodosulfonylation of cyclopropenes has been demonstrated in water, yielding β-iodo cyclopropyl (B3062369) sulfones. rsc.org Exploring aqueous conditions for the synthesis of this compound could significantly improve the environmental profile of its production.

Furthermore, visible light-mediated cyclopropanation is emerging as a sustainable alternative to traditional methods. researchgate.net These reactions can often be carried out under mild conditions without the need for harsh reagents or high temperatures, reducing energy consumption and waste generation. The development of photochemical methods for the synthesis of sulfonated cyclopropanes is a promising avenue for future research.

Finally, mechanochemistry , which involves carrying out reactions in the solid state with minimal or no solvent, offers a significant step towards greener chemical synthesis. ucl.ac.uk A ball-milling-enabled Simmons-Smith reaction has been described for the synthesis of cyclopropanes, demonstrating the potential of mechanochemical methods in this area. ucl.ac.uk Applying mechanochemistry to the synthesis of this compound could drastically reduce solvent usage and simplify purification procedures.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Cyclopropane (B1198618) Sulfonates

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvent | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free (mechanochemistry) |

| Catalysts | Often heavy metals, may not be recyclable | Recyclable catalysts, biocatalysis, photocatalysis |

| Reaction Steps | Often multi-step with intermediate purification | One-pot synthesis, tandem reactions |

| Energy Input | Often requires heating or high pressure | Ambient temperature, visible light, microwave, ultrasound |

| Atom Economy | Can be low due to use of stoichiometric reagents | High, maximizing incorporation of starting materials |

Exploration of Novel Catalytic Systems for Cyclopropane Functionalization

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound by enabling the selective functionalization of its cyclopropane ring. Current research focuses on transition metal catalysis and the use of Lewis acids to activate the strained ring system.

Palladium-catalyzed reactions have shown promise in the ring-opening of cyclopropyl sulfonates. nih.govacs.org For example, Pd(0)-catalyzed ring-opening of 1-(1'-cycloalkenyl)cyclopropyl tosylates has been used to prepare substituted 1,3-dienylamines. nih.govacs.org This suggests that palladium catalysis could be a valuable tool for the controlled functionalization of this compound, leading to a variety of valuable building blocks.

Copper-catalyzed transformations also represent a promising area of research. A copper-catalyzed three-component sulfonylation reaction of cyclopropanols has been developed, providing access to γ-keto aryl sulfones. rsc.org This method highlights the potential of copper catalysts to mediate the ring-opening and functionalization of cyclopropane rings in the presence of a sulfonate source.

Ruthenium-catalyzed cyclopropanation offers another avenue for the synthesis and functionalization of related structures. A highly enantioselective one-pot synthesis of cyclopropane-fused tetrahydroquinolines has been achieved via a Ru-catalyzed intramolecular cyclopropanation. nih.gov The exploration of ruthenium catalysts for reactions involving this compound could lead to the development of new stereoselective transformations.

In addition to transition metals, acid catalysis can be employed for the isomerization and ring-opening of cyclopropyl sulfonates. nih.govacs.org Facile acid-catalyzed isomerization of 1-(1'-cycloalkenyl)cyclopropyl sulfonates has been reported to occur under mild conditions. nih.govacs.org The use of Brønsted or Lewis acids could provide a straightforward method for the controlled manipulation of the cyclopropane ring in this compound.

Table 2: Overview of Catalytic Systems for Cyclopropane Functionalization

| Catalyst Type | Transformation | Potential Application for this compound |

| Palladium(0) | Ring-opening of cyclopropyl sulfonates | Synthesis of functionalized dienes |

| Copper | Ring-opening sulfonylation of cyclopropanols | Introduction of sulfonyl groups with ring cleavage |

| Ruthenium | Intramolecular cyclopropanation | Stereoselective synthesis of complex molecules |

| Acid Catalysis | Isomerization and ring-opening | Controlled rearrangement and functionalization |

Integration with Advanced Synthetic Technologies (e.g., Electrochemistry)

The integration of advanced synthetic technologies, such as electrochemistry, offers new possibilities for the synthesis and functionalization of this compound. Electrochemical methods can provide unique reactivity and are often considered a green technology as they replace chemical reagents with electrons.

Electrosynthesis of cyclopropane derivatives has been demonstrated through various methods, including Perkin-type reactions and the electrochemical reduction of 1,3-dichloro compounds. researchgate.netrsc.org These approaches could be adapted for the construction of the 1-methylcyclopropane-1-sulfonate core structure, potentially offering a more sustainable and efficient synthetic route.

Electrochemical sulfonylation reactions are also being developed. For example, the electrochemical sulfonylation of enamides with sodium sulfinates has been achieved, leading to the formation of β-amidovinyl sulfones. rsc.org This suggests that electrochemical methods could be employed to introduce the sulfonate group onto a pre-existing cyclopropane ring or to functionalize the molecule further.

The use of ionic liquids as electrolytes in electrochemical reactions is another area of active research. mdpi.comresearchgate.net Ionic liquids can offer unique solvent properties and enhance the efficiency and selectivity of electrochemical processes. mdpi.comresearchgate.net For instance, the anodic oxidation of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) can generate BF3, a useful Lewis acid for catalysis. researchgate.net The combination of electrochemistry and ionic liquids could provide a powerful platform for novel transformations of this compound.

Future research in this area will likely focus on developing direct electrochemical methods for the synthesis of this compound and exploring the electrochemical functionalization of its cyclopropane ring and sulfonate group. The ability to precisely control reaction conditions through applied potential makes electrochemistry a highly attractive tool for selective organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for Butyl 1-methylcyclopropane-1-sulfonate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of 1-methylcyclopropane followed by butyl esterification. Key parameters include temperature control (40–60°C), solvent polarity (e.g., dichloromethane for intermediate stabilization), and catalytic agents (e.g., H₂SO₄ for sulfonation). Yield optimization requires factorial design experiments to test variables like molar ratios and reaction time . Purification via membrane separation technologies (e.g., nanofiltration) can isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the cyclopropane ring (δ 0.5–1.5 ppm for methylcyclopropane protons) and sulfonate group (δ 3.5–4.0 ppm for butyl-SO₃⁻). Infrared (IR) spectroscopy identifies S=O stretches (~1180 cm⁻¹) and C-S bonds (~700 cm⁻¹). X-ray crystallography provides definitive stereochemical data, though crystallization challenges may require co-crystallizing agents .

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density around the sulfonate group to predict nucleophilic attack sites. Molecular dynamics simulations assess solvent interactions, particularly in polar aprotic solvents like DMSO, which stabilize the sulfonate anion. These models must align with experimental kinetic data to validate theoretical frameworks .

Advanced Research Questions

Q. What mechanistic insights explain the thermal degradation pathways of this compound under high-temperature conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies degradation products (e.g., SO₂, cyclopropane derivatives). Kinetic studies using Arrhenius plots reveal activation energies for sulfonate ester cleavage. Controlled pyrolysis experiments (200–300°C) in inert atmospheres minimize oxidation artifacts. Data should be contextualized within combustion engineering frameworks for energy-related applications .

Q. How do contradictory results in catalytic hydrogenation studies of this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies in reaction yields (e.g., 30% vs. 65%) may stem from catalyst surface heterogeneity (e.g., Pd/C vs. Raney Ni). Systematic analysis using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can identify active sites. Replication under standardized conditions (e.g., H₂ pressure, solvent purity) and meta-analysis of prior studies are essential to isolate variables .

Q. What advanced separation technologies are suitable for enantiomeric resolution of this compound derivatives?

- Methodological Answer : Chiral stationary phases in High-Performance Liquid Chromatography (HPLC), such as cellulose tris(3,5-dimethylphenylcarbamate), enable enantiomer separation. Capillary electrophoresis with cyclodextrin additives provides complementary resolution. Process-scale applications require simulation tools (e.g., Aspen Plus) to model mass transfer and optimize column parameters .

Q. How can the stability of this compound in aqueous environments be systematically evaluated for biomedical applications?

- Methodological Answer : Hydrolysis studies at physiological pH (7.4) and temperature (37°C) track degradation via LC-MS. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life using the Eyring equation. Comparative analysis with structurally analogous sulfonates (e.g., sodium 1-butanesulfonate ) identifies substituent effects on hydrolytic resistance .

Contradiction and Theoretical Framework Questions

Q. How should researchers address conflicting data regarding the electrophilic substitution behavior of this compound?

- Methodological Answer : Divergent reactivity reports (e.g., para vs. meta substitution in aromatic systems) require revisiting the theoretical framework. Hammett σ⁺ correlations and frontier molecular orbital (FMO) analysis clarify electronic effects. Controlled competition experiments between sulfonate and nitro groups quantify directing power, ensuring alignment with computational predictions .

Q. What strategies reconcile discrepancies in the reported catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) or trace metal impurities. Inductively Coupled Plasma (ICP) spectroscopy detects catalyst contamination. Kinetic profiling under inert atmospheres (glovebox) minimizes oxidative deactivation. Collaborative replication across labs with shared protocols enhances data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.